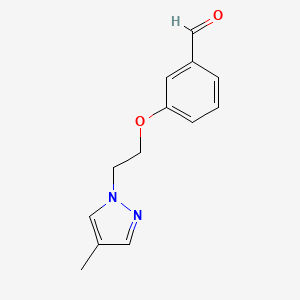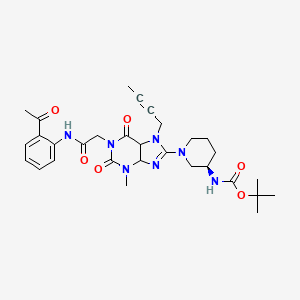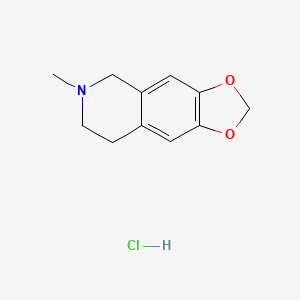
3-(10-(Naphthalen-1-yl)anthracen-9-yl)-9-phenyl-9H-carbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(10-(Naphthalen-1-yl)anthracen-9-yl)-9-phenyl-9H-carbazole is a complex organic compound that combines structural elements from naphthalene, anthracene, and carbazole
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(10-(Naphthalen-1-yl)anthracen-9-yl)-9-phenyl-9H-carbazole typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated aromatic compound. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and an organic solvent like toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(10-(Naphthalen-1-yl)anthracen-9-yl)-9-phenyl-9H-carbazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like nitro groups can be introduced using reagents such as nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce partially hydrogenated compounds.
科学的研究の応用
3-(10-(Naphthalen-1-yl)anthracen-9-yl)-9-phenyl-9H-carbazole has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Photonics: It can be used in the development of photonic devices due to its ability to absorb and emit light at specific wavelengths.
Biological Research: The compound’s structural features allow it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Industrial Applications: It can be used as a precursor for the synthesis of other complex organic molecules in the chemical industry.
作用機序
The mechanism of action of 3-(10-(Naphthalen-1-yl)anthracen-9-yl)-9-phenyl-9H-carbazole involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the electronic properties of the compound, making it effective in applications like organic electronics and photonics. The specific pathways involved depend on the context of its use, such as in biological systems or electronic devices.
類似化合物との比較
Similar Compounds
9-Phenylcarbazole: Shares the carbazole core but lacks the naphthalene and anthracene moieties.
10-(Naphthalen-1-yl)anthracene: Contains the naphthalene and anthracene units but lacks the carbazole moiety.
9,10-Diphenylanthracene: Similar in structure but with phenyl groups instead of naphthalene and carbazole.
Uniqueness
3-(10-(Naphthalen-1-yl)anthracen-9-yl)-9-phenyl-9H-carbazole is unique due to its combination of three distinct aromatic systems, which confer unique electronic and photophysical properties. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics.
特性
分子式 |
C42H27N |
|---|---|
分子量 |
545.7 g/mol |
IUPAC名 |
3-(10-naphthalen-1-ylanthracen-9-yl)-9-phenylcarbazole |
InChI |
InChI=1S/C42H27N/c1-2-15-30(16-3-1)43-39-24-11-10-18-32(39)38-27-29(25-26-40(38)43)41-34-19-6-8-21-36(34)42(37-22-9-7-20-35(37)41)33-23-12-14-28-13-4-5-17-31(28)33/h1-27H |
InChIキー |
NGEYDNXLDKBAMZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=CC=CC8=CC=CC=C87)C9=CC=CC=C92 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[[6-[(2-Amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]amino]-2-phenylacetic acid](/img/structure/B12298521.png)



![(R)-N-((R)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12298546.png)


![2-([1,1'-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid](/img/structure/B12298559.png)


![4-Cyclopropyl-8-fluoro-5-[6-(trifluoromethyl)pyridin-3-yl]sulfonyl-1,4-dihydropyrazolo[4,3-c]quinoline](/img/structure/B12298570.png)
![N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-3-ium-8-yl)phenoxy]acetamide;hydrochloride](/img/structure/B12298575.png)
